molecular formula C12H18O B2774389 1-(4-Butylphenyl)ethanol CAS No. 125639-56-7

1-(4-Butylphenyl)ethanol

Cat. No. B2774389
CAS RN: 125639-56-7
M. Wt: 178.275
InChI Key: IMXTYZIZHGRRMC-UHFFFAOYSA-N
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Description

1-(4-Butylphenyl)ethanol, also known as 1-(4-tert-butylphenyl)ethanol, is a chemical compound with the molecular formula C12H18O and a molecular weight of 178.27 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of 1-(4-Butylphenyl)ethanol consists of a phenyl ring substituted at the para position with a tert-butyl group and an ethanol group . The InChI code for this compound is 1S/C12H18O/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-9,13H,1-4H3 .


Physical And Chemical Properties Analysis

1-(4-Butylphenyl)ethanol is a powder at room temperature . It has a melting point of 66-67 degrees Celsius .

Scientific Research Applications

Biocatalytic Production

(S)-1-(4-Methoxyphenyl) ethanol, a molecule structurally related to 1-(4-Butylphenyl)ethanol, is synthesized using Lactobacillus senmaizuke as a biocatalyst. This enantiomerically pure compound plays a significant role in producing various drug intermediates. The synthesis of antihistamines like diphenhydramine hydrochloride and loratadine cycloalkyl [b] indoles, which are essential for treating allergic responses, involves this compound. The optimization of experimental conditions such as pH, incubation period, temperature, and agitation speed is crucial for the catalytic bioreduction reactions, leading to significant conversion and yield of the product (Kavi et al., 2021).

Alcohol Extraction from Water

1-Butanol, a compound structurally related to 1-(4-Butylphenyl)ethanol, demonstrates potential as a liquid fuel and an intermediate for creating other chemical compounds from renewable resources. Its extraction from water is a crucial process, especially when derived from bio-feedstocks by fermentation. The study introduces an ionic liquid, 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, capable of efficiently separating 1-butanol from water. This method presents an energy-efficient alternative to conventional distillation processes, especially in the pharmaceutical industry where 1-butanol is widely used as a solvent (Chapeaux et al., 2008).

Asymmetric Reduction in Pharmaceutical Intermediates

(R)-1-[4-(Trifluoromethyl)phenyl]ethanol, similar in structure to 1-(4-Butylphenyl)ethanol, is an important pharmaceutical intermediate. A bioprocess for its asymmetric reduction was developed using recombinant Escherichia coli cells. The process was optimized in a polar organic solvent-aqueous medium, significantly improving the yield and efficiency of the product. This methodology demonstrates the potential for scalable, enantioselective production of pharmaceutical intermediates, highlighting the relevance of such compounds in medical applications (Chen et al., 2019).

Safety and Hazards

The compound is classified as harmful if swallowed . It is recommended to avoid dust formation and ensure adequate ventilation when handling the compound . In case of skin contact, it is advised to wash off immediately with soap and plenty of water .

properties

IUPAC Name

1-(4-butylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-3-4-5-11-6-8-12(9-7-11)10(2)13/h6-10,13H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXTYZIZHGRRMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Butylphenyl)ethanol

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